Uridine-2'(3')-monophosphate
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Overview
Description
It is composed of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . Uridylic acid is essential for various biological processes, including the synthesis of RNA and the regulation of metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridylic acid can be synthesized through several methods. One common approach involves the enzymatic conversion of cytidine or uridine using biological cell homogenates. This process includes steps such as microfiltration, precipitation, chromatography, and crystallization . Another method involves the use of enzyme preparations to convert cytidine into uridylic acid .
Industrial Production Methods
Industrial production of uridylic acid typically involves the use of biotechnological processes. These methods are advantageous due to their simplicity, cost-effectiveness, and environmental friendliness. The process generally includes the transformation of cytidine or uridine using biological cell homogenates, followed by purification steps such as microfiltration and chromatography .
Chemical Reactions Analysis
Types of Reactions
Uridylic acid undergoes various chemical reactions, including decarboxylation, phosphorylation, and hydrolysis. One notable reaction is the decarboxylation of orotidine 5’-monophosphate to form uridylic acid, catalyzed by the enzyme orotidylate decarboxylase .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of uridylic acid include cytidine, uridine, adenosine, and various enzymes. Reaction conditions often involve the use of biological cell homogenates, specific pH levels, and temperature control .
Major Products Formed
The primary product formed from the reactions involving uridylic acid is RNA. Uridylic acid serves as a monomer in the synthesis of RNA, contributing to the formation of polynucleotide chains .
Scientific Research Applications
Uridylic acid has numerous scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of RNA and other nucleotides.
Biology: Uridylic acid plays a vital role in the regulation of metabolic pathways and the synthesis of RNA.
Medicine: It is used in the study of genetic disorders and the development of therapeutic agents.
Industry: Uridylic acid is utilized in the production of food additives and medical intermediates
Mechanism of Action
Uridylic acid exerts its effects through its role as a nucleotide in RNA synthesis. It is involved in the decarboxylation of orotidine 5’-monophosphate, a reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is essential for the formation of RNA, which is crucial for protein synthesis and various cellular processes. Uridylic acid also interacts with various enzymes and proteins, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Uridylic acid is similar to other nucleotides such as adenylic acid, guanylic acid, and cytidylic acid. These nucleotides share a common structure, consisting of a phosphate group, a pentose sugar, and a nucleobase. uridylic acid is unique due to its specific nucleobase, uracil, which distinguishes it from other nucleotides that contain adenine, guanine, or cytosine .
List of Similar Compounds
- Adenylic acid
- Guanylic acid
- Cytidylic acid
- Thymidylic acid (in DNA)
- Deoxyuridine monophosphate (in DNA)
Uridylic acid’s unique role in RNA synthesis and its specific interactions with enzymes and proteins highlight its importance in various biological and industrial processes.
Properties
Molecular Formula |
C18H26N4O18P2 |
---|---|
Molecular Weight |
648.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h2*1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1 |
InChI Key |
HXRKBDKTEWWYRV-SGOXFDQRSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O |
Origin of Product |
United States |
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